4-(Chloromethyl)pyridine hydrochloride

Descripción general

Descripción

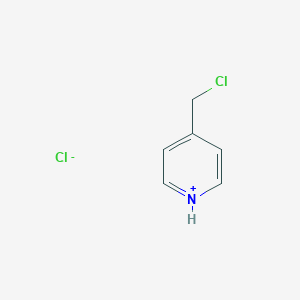

4-(Chloromethyl)pyridine hydrochloride: is an organic compound with the molecular formula C6H6ClN · HCl . It is a derivative of pyridine, where a chloromethyl group is attached to the fourth position of the pyridine ring. This compound is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its reactivity and versatility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)pyridine hydrochloride typically involves the following steps :

Oxidation of 4-methylpyridine: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in water at 75-80°C.

Esterification: The 4-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-4-carboxylate.

Reduction: The ester is reduced to 4-pyridinemethanol.

Chlorination: Finally, 4-pyridinemethanol reacts with thionyl chloride to produce this compound.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed:

Aplicaciones Científicas De Investigación

Organic Synthesis

In organic synthesis, 4-(Chloromethyl)pyridine hydrochloride is primarily used as a reagent for:

- Protection of Functional Groups : It acts as a protecting group for alcohols, thiols, and carboxylic acids. The formation of 4-picolyl esters allows for selective transformations at other sites within a molecule, facilitating the synthesis of complex organic compounds .

- Synthesis of Peptides : The compound is utilized in peptide synthesis as it provides a polar handle that aids in the purification and separation of peptides. It can be introduced under basic conditions and is stable to acid-catalyzed removal processes .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development : It is involved in the synthesis of biologically active molecules such as anti-infectives, anti-cancer drugs, and other therapeutic agents. The compound's reactivity allows it to participate in diverse chemical reactions that lead to the formation of complex drug structures .

- Agrochemicals : The compound is also used in the development of agrochemicals, including herbicides and insecticides. Its ability to modify biomolecules makes it suitable for creating effective agricultural chemicals .

Industrial Applications

In the industrial sector, this compound finds use in:

- Production of Fine Chemicals : It serves as a precursor for high-value fine chemicals, dyes, and fragrances due to its reactivity and versatility in chemical reactions .

- Research and Development : The compound is employed in various research applications within chemical and material sciences, especially focusing on organic chemistry and pyridine derivatives .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The chloromethyl group facilitated the introduction of various substituents onto the pyridine ring, leading to compounds with enhanced biological activity against cancer cell lines.

Case Study 2: Peptide Synthesis Optimization

Research highlighted the effectiveness of using this compound for protecting carboxyl termini during peptide synthesis. The resulting 4-picolyl esters were easily removed under mild conditions without affecting other sensitive functional groups within the peptide structure.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)pyridine hydrochloride primarily involves its reactivity as a chloromethylating agent . The chloromethyl group can react with various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in the synthesis of complex organic molecules, where the compound acts as a building block or intermediate .

Comparación Con Compuestos Similares

- 2-(Chloromethyl)pyridine hydrochloride

- 3-(Chloromethyl)pyridine hydrochloride

- 4-(Bromomethyl)pyridine hydrobromide

Comparison:

- Reactivity: 4-(Chloromethyl)pyridine hydrochloride is more reactive than its 2- and 3-chloromethyl counterparts due to the position of the chloromethyl group on the pyridine ring .

- Applications: While all these compounds are used in organic synthesis, this compound is preferred for peptide synthesis and as a protecting group due to its stability and ease of removal .

Actividad Biológica

4-(Chloromethyl)pyridine hydrochloride, with the chemical formula CHClN·HCl, is an organic compound that belongs to the pyridine family. This compound is notable for its diverse applications in organic synthesis, pharmaceuticals, and agrochemicals due to its reactivity and ability to modify biomolecules. Understanding its biological activity is crucial for evaluating its potential therapeutic and toxicological effects.

- Molecular Weight : 175.06 g/mol

- Solubility : Soluble in water, hygroscopic nature

- Reactivity : The chloromethyl group allows for reactions with amines, alcohols, and thiols, facilitating the formation of various derivatives.

This compound primarily acts through the formation of covalent bonds with nucleophilic biomolecules such as proteins and nucleic acids. This reactivity can lead to modifications that affect biological pathways:

- Formation of 4-Picolyl Esters : The compound can form esters with carboxyl groups in peptides, which can influence peptide stability and activity.

- Biochemical Interference : Its ability to interact with various biomolecules suggests potential interference in metabolic pathways, although specific pathways remain to be fully elucidated.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties. A study involving structural analogs demonstrated activity against certain cancer cell lines, indicating a potential for further investigation into its anticancer applications.

Toxicological Assessments

A significant study focused on the toxicological profile of chloromethyl pyridines involved administering 2-(chloromethyl)pyridine hydrochloride to Fischer 344 rats and B6C3F1 mice over an extended period. The results indicated no significant increase in tumor incidence across dosages, although a slight dose-related body weight depression was observed in mice . This suggests a potential for tolerance but raises questions about long-term exposure effects.

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| 4-(Chloromethyl)pyridine HCl | Antimicrobial, cytotoxic | Peptide synthesis, organic synthesis |

| 2-(Chloromethyl)pyridine HCl | Limited carcinogenicity | Research on carcinogenic properties |

| 3-(Chloromethyl)pyridine HCl | Not extensively studied | Potential applications in organic synthesis |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts with specific biomolecules.

- Therapeutic Applications : Exploring its potential as a scaffold for drug development.

- Long-term Toxicity Studies : Comprehensive assessments of chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(chloromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, where pyridine derivatives react with chlorinating agents (e.g., SOCl₂) under polar solvents like DMF or DMSO at 60–80°C. Elevated temperatures enhance reaction kinetics but may require inert atmospheres to prevent decomposition . Key factors include solvent polarity (to stabilize intermediates) and stoichiometric control of HCl to avoid over-chlorination. Yield optimization often involves monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the chloromethyl (–CH₂Cl) group (δ ~4.5 ppm for ¹H; δ ~40 ppm for ¹³C) and pyridine ring protons (δ 7.5–8.5 ppm) .

- FTIR : Identifies C–Cl stretching (~650 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 161.5 (M⁺ for C₆H₇Cl₂N) and fragments at m/z 125 (loss of HCl) .

Q. What are the standard protocols for assessing its purity in pharmaceutical intermediates?

- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Residual solvents (e.g., DMF) are quantified using GC-MS, adhering to ICH Q3C guidelines .

Q. How does this compound compare structurally and reactively to its isomers?

- Answer : Compared to 3-chloromethyl or 2-chloro isomers, the 4-position chloromethyl group exhibits higher electrophilicity due to reduced steric hindrance, enabling faster nucleophilic substitutions. Reactivity data from PubChem (InChIKey: MHEIXSFAQSEARV) and ECHA confirm its unique dual functionalization .

Advanced Research Questions

Q. How can contradictory data on its cytotoxicity in microbial vs. mammalian cell models be resolved?

- Methodological Answer : Discrepancies arise from differential membrane permeability (e.g., Gram-negative bacteria vs. eukaryotic cells). To resolve:

- Perform dose-response assays across cell types (e.g., E. coli vs. HEK293).

- Use fluorescent probes (e.g., propidium iodide) to assess membrane damage .

- Structural analogs (e.g., 3-(chloromethyl)pyridine hydrochloride) show lower cytotoxicity, suggesting substituent position dictates toxicity .

Q. What strategies improve regioselectivity in derivatization reactions?

- Answer :

- Protective Groups : Temporarily block the pyridine nitrogen with Boc groups to direct chloromethyl reactivity.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during substitutions .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce byproduct formation in alkylation reactions .

Q. How do computational models predict its reactivity in novel reaction pathways?

- Methodological Answer : DFT calculations (e.g., Gaussian 16) model charge distribution, identifying the chloromethyl carbon as the most electrophilic site (Mulliken charge: +0.35). Transition state simulations (IRC analysis) validate nucleophilic attack pathways .

Q. What experimental designs address conflicting reports on its stability under acidic conditions?

- Answer :

- Controlled Hydrolysis Studies : Monitor degradation kinetics via NMR in HCl (pH 1–3) at 25–50°C.

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) reduces HCl-mediated decomposition .

Q. Data Contradiction Analysis

Q. Why do studies report varying antimicrobial efficacy (MIC values) against S. aureus?

- Answer : Variability stems from:

- Assay Conditions : Broth microdilution (CLSI M07) vs. agar diffusion.

- Compound Solubility : DMSO vs. aqueous buffers alter bioavailability.

- Strain-Specific Resistance : Efflux pump activity in clinical isolates reduces susceptibility .

Q. How can researchers reconcile discrepancies in reaction yields between small-scale and pilot-scale syntheses?

- Methodological Answer :

- Heat Transfer : Pilot-scale reactors require jacketed vessels for uniform heating (vs. oil baths in labs).

- Mixing Efficiency : Turbulent flow (Reynolds number >10,000) prevents localized over-chlorination .

Propiedades

IUPAC Name |

4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHKVKPZQKYREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171264 | |

| Record name | 4-(Chloromethyl)pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-51-1 | |

| Record name | 4-Picolyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloromethylpyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.